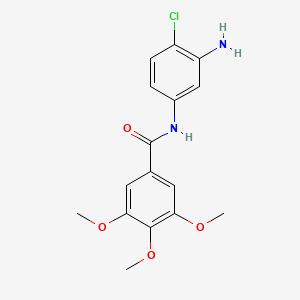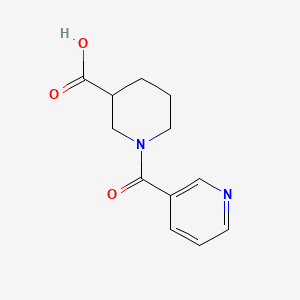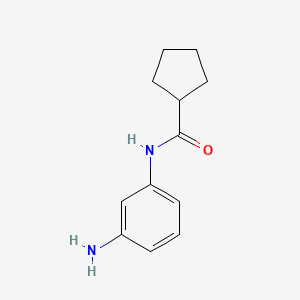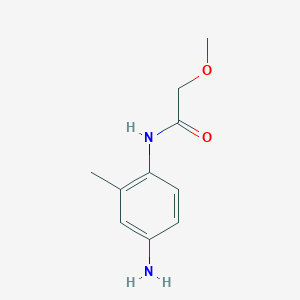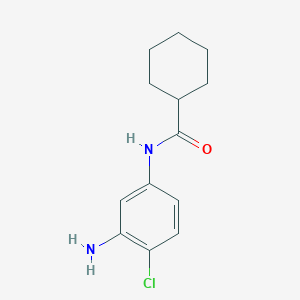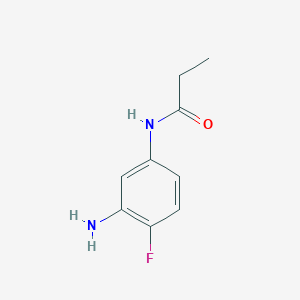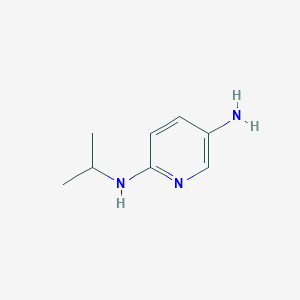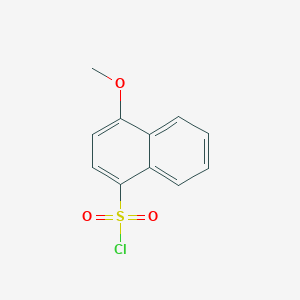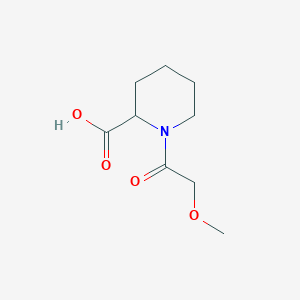![molecular formula C8H16N2 B1319895 6,9-Diazaspiro[4.5]decan CAS No. 177-19-5](/img/structure/B1319895.png)
6,9-Diazaspiro[4.5]decan
Übersicht
Beschreibung
“6,9-Diazaspiro[4.5]decane” is a type of organic compound . A similar compound, “9-methyl-6,9-diazaspiro[4.5]decane”, has a molecular weight of 154.26 . It is typically in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones”, has been reported . The intermediates were prepared via Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . The compounds were then subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives, which were cyclized under mild conditions to give the spiro compounds .
Molecular Structure Analysis
The InChI code for “9-methyl-6,9-diazaspiro[4.5]decane” is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 .
Chemical Reactions Analysis
Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .
Physical And Chemical Properties Analysis
“9-methyl-6,9-diazaspiro[4.5]decane” has a molecular weight of 154.26 and is typically in liquid form .
Wissenschaftliche Forschungsanwendungen
Antikonvulsive Anwendungen
Die Verbindung wurde auf ihr Potenzial als Antikonvulsivum untersucht . Bestimmte neue 6-Aryl-9-substituierte-6,9-Diazaspiro[4.5]decan-8,10-dione haben eine gute Antikonvulsivaktivität gezeigt, insbesondere im scPTZ-Screening . So zeigte beispielsweise die Verbindung 6g im scPTZ-Screening einen ED 50 von 0,0043 mmol/kg und war damit etwa 14- und 214-mal potenter als die Referenzmedikamente Phenobarbital (ED 50 = 0,06 mmol/kg) bzw. Ethosuximid (ED 50 = 0,92 mmol/kg) .
Synthese von Spiroacetal-Naturprodukten
Die Verbindung wird zur stereoselektiven Synthese von 1,6,9-Trioxaspiro[4.5]dekanen aus D-Glucose verwendet . Dieser Prozess führt zu neuartigen Strukturmotiven von Spiroacetal-Naturprodukten . Das 1,6,9-Trioxaspiro[4.5]decan-Gerüst mit entgegengesetzter Chiralität am Spiro-Zentrum aufgrund eines zusätzlichen Sauerstoffatoms an Position 9 im Pyran-Anteil wurde bisher weder in lebenden Organismen gefunden noch synthetisiert .
Strukturanalyse
Die Verbindung wird in Studien zur Strukturanalyse verwendet . Das NMR der Verbindung (4), das in den ergänzenden Informationen angegeben ist, zeigt die Stereochemie, wie sie aus den Daten für die 3D-Struktur mit HMBC und NOESY bestimmt wurde .
Safety and Hazards
When handling “6,9-Diazaspiro[4.5]decane”, it is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, avoid handling in a confined space, avoid the formation or spread of dust in the air, and only use in a fume hood . It is also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Zukünftige Richtungen
The anticonvulsant potential of certain new “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones” was described . These compounds showed good anticonvulsant activity, especially in the scPTZ screen . This suggests potential future directions for the development of new anticonvulsant drugs.
Wirkmechanismus
Target of Action
6,9-Diazaspiro[4.5]decane is primarily used as an anticonvulsant
Mode of Action
This helps to reduce seizures and prevent their occurrence .
Biochemical Pathways
The exact biochemical pathways affected by 6,9-Diazaspiro[4Given its anticonvulsant activity, it’s likely that it affects pathways related to neuronal signaling and neurotransmitter release .
Pharmacokinetics
The pharmacokinetic properties of 6,9-Diazaspiro[4Like other anticonvulsants, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
6,9-Diazaspiro[4.5]decane has been reported to show good anticonvulsant activity, especially in the scPTZ screen . This suggests that it can effectively reduce seizure activity and prevent the occurrence of seizures.
Biochemische Analyse
Biochemical Properties
6,9-Diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to exhibit anticonvulsant activity, suggesting interactions with neurotransmitter receptors and ion channels . Additionally, 6,9-Diazaspiro[4.5]decane may inhibit or activate specific enzymes, influencing metabolic pathways and cellular processes. The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of 6,9-Diazaspiro[4.5]decane on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6,9-Diazaspiro[4.5]decane has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 6,9-Diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, 6,9-Diazaspiro[4.5]decane may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmission and neuronal function . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,9-Diazaspiro[4.5]decane can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation products may form over time, potentially altering its biological activity. Long-term exposure to 6,9-Diazaspiro[4.5]decane in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 6,9-Diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticonvulsant activity, without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating the dosage range within which 6,9-Diazaspiro[4.5]decane is effective and safe.
Metabolic Pathways
6,9-Diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, 6,9-Diazaspiro[4.5]decane may inhibit enzymes involved in the synthesis of neurotransmitters, thereby altering neurotransmitter levels and affecting neuronal function.
Transport and Distribution
Within cells and tissues, 6,9-Diazaspiro[4.5]decane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 6,9-Diazaspiro[4.5]decane are crucial for its biological activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of 6,9-Diazaspiro[4.5]decane influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 6,9-Diazaspiro[4.5]decane may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of 6,9-Diazaspiro[4.5]decane within cells is essential for understanding its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQYJGYZJGWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597021 | |
| Record name | 6,9-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177-19-5 | |
| Record name | 6,9-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane scaffold in relation to Bicyclomycin's antibiotic activity?
A1: Research suggests that the 6,9-Diazaspiro[4.5]decane core itself does not possess the same antibiotic properties as Bicyclomycin []. Studies comparing the reactivity of Bicyclomycin to synthesized mimics like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione, revealed that specific structural elements present in Bicyclomycin are crucial for its activity. While the 6,9-Diazaspiro[4.5]decane core might provide a scaffold for further modifications, it's the unique combination of functional groups and their spatial arrangement in Bicyclomycin that dictates its interaction with biological targets and subsequent antibiotic effects.
Q2: Can you elaborate on the conformational features of the 6,9-Diazaspiro[4.5]decane system based on crystallographic data?
A2: X-ray crystallography studies on (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione revealed that the piperazine-2,5-dione ring within the 6,9-Diazaspiro[4.5]decane system adopts a flattened boat conformation []. Interestingly, the five-membered ring connected to the piperazinedione moiety is oriented perpendicular to the plane of the piperazinedione ring, adopting an envelope conformation. These structural insights highlight the conformational flexibility and potential for diverse spatial arrangements within this scaffold, which could be relevant for interactions with biological targets.
Q3: Has the 6,9-Diazaspiro[4.5]decane scaffold been explored for anticonvulsant activity?
A3: Yes, researchers have synthesized and evaluated a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones for their anticonvulsant potential []. These studies involved modifying substituents on the 6-aryl and 9-positions of the 6,9-diazaspiro[4.5]decane-8,10-dione core. Notably, compound 6g from this series displayed significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, demonstrating higher potency compared to reference drugs Phenobarbital and Ethosuximide. This research highlights the potential of the 6,9-Diazaspiro[4.5]decane scaffold for developing new anticonvulsant agents.
Q4: How does the structure of 6,9-Diazaspiro[4.5]decane derivatives affect their anticonvulsant activity?
A4: Structure-activity relationship (SAR) studies on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones revealed that modifications at the 6-aryl and 9-positions significantly influenced their anticonvulsant profiles []. For instance, introducing specific substituents like a 4-chloro phenyl group at the 6-position and a 2-(1H-tetrazol-1-yl)ethyl group at the 9-position led to enhanced potency in the scPTZ screen. These findings emphasize the importance of specific structural features within the 6,9-Diazaspiro[4.5]decane scaffold for optimizing anticonvulsant activity.
Q5: Are there any known applications of 6,9-Diazaspiro[4.5]decane derivatives in drug delivery?
A5: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been investigated as a potential transdermal permeation enhancer []. Studies evaluated its ability to improve the permeation of acyclovir through pig ear skin. Alaptide, when incorporated into a propylene glycol-water formulation, demonstrated a four-fold increase in acyclovir permeation during the initial hour compared to formulations without alaptide. These results suggest that (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione could be a promising excipient for enhancing the transdermal delivery of drugs.
Q6: What analytical techniques are commonly employed to characterize 6,9-Diazaspiro[4.5]decane derivatives?
A6: Researchers utilize a combination of analytical techniques to characterize 6,9-Diazaspiro[4.5]decane derivatives. X-ray crystallography has been instrumental in elucidating the crystal structure and conformational preferences of these compounds [, ]. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural confirmation and purity assessment. These techniques provide valuable information about the composition, structure, and purity of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



